Spectroscopic Elucidation of 6-Chloro-2-phenylquinoline-4-carbonyl chloride: A Technical Guide for Researchers
Spectroscopic Elucidation of 6-Chloro-2-phenylquinoline-4-carbonyl chloride: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 6-chloro-2-phenylquinoline-4-carbonyl chloride, a key intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes predictive data based on analogous structures and fundamental spectroscopic principles to offer a robust characterization of the title compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the expected spectral features and providing detailed experimental considerations.
Molecular Structure and a Priori Considerations
6-Chloro-2-phenylquinoline-4-carbonyl chloride is a derivative of quinoline, a heterocyclic aromatic compound. The molecule features a chlorine substituent at the 6-position, a phenyl group at the 2-position, and a reactive acyl chloride group at the 4-position. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which is invaluable for its identification and for monitoring its reactions. The presence of the electron-withdrawing acyl chloride and chlorine atom, along with the conjugated phenyl and quinoline ring systems, will significantly influence the electronic environment of the molecule and, consequently, its spectroscopic properties.
Caption: Molecular structure of 6-Chloro-2-phenylquinoline-4-carbonyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 6-Chloro-2-phenylquinoline-4-carbonyl chloride, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Analysis
A robust NMR analysis begins with meticulous sample preparation and selection of appropriate instrumental parameters.
Step-by-Step Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single residual proton peak at ~7.26 ppm. For enhanced solubility or to avoid potential reactions with the acyl chloride, other solvents like DMSO-d₆ could be considered, though the high reactivity of the acyl chloride with residual water in DMSO-d₆ must be taken into account.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex aromatic region of the spectrum.
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¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
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The spectral width should be set to encompass the expected chemical shift range (typically 0-12 ppm).
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A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum. This will result in sharp singlet peaks for each unique carbon atom.
-
The spectral width should be appropriate for aromatic and carbonyl carbons (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Spectral Data
The aromatic protons of the quinoline and phenyl rings are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm[1]. The electron-withdrawing nature of the chlorine atom and the carbonyl group will deshield adjacent protons, shifting them further downfield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |
| H5 | ~8.2-8.4 | d | Deshielded by the peri-carbonyl group. Coupled to H7. |
| H7 | ~7.8-8.0 | dd | Coupled to H5 and H8. |
| H8 | ~7.6-7.8 | d | Coupled to H7. |
| H3 | ~7.9-8.1 | s | Singlet due to no adjacent protons. |
| Phenyl H (ortho) | ~8.0-8.2 | m | Deshielded by proximity to the quinoline nitrogen. |
| Phenyl H (meta, para) | ~7.4-7.6 | m | More shielded than the ortho protons. |
Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental data.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show distinct signals for all carbon atoms in the molecule. The carbonyl carbon of the acyl chloride is expected to be significantly downfield. Aromatic carbons typically resonate between 110 and 160 ppm[2][3].
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O (Acyl Chloride) | ~165-175 | Highly deshielded due to the electronegative oxygen and chlorine atoms. |
| C2 | ~155-160 | Attached to nitrogen and the phenyl group. |
| C4 | ~145-150 | Attached to the carbonyl group. |
| C4a, C8a | ~140-150 | Quaternary carbons in the quinoline ring. |
| C6 | ~130-135 | Attached to the chlorine atom. |
| C5, C7, C8, C3 | ~120-130 | Aromatic CH carbons of the quinoline ring. |
| Phenyl C (ipso) | ~135-140 | Quaternary carbon attached to the quinoline ring. |
| Phenyl C (ortho, meta, para) | ~125-130 | Aromatic CH carbons of the phenyl ring. |
Note: Assignments are predictive and based on data from similar structures such as 6-chloro-2-phenylquinoline-4-carboxamide[4] and general trends for quinolines[5].
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 6-Chloro-2-phenylquinoline-4-carbonyl chloride, the most prominent feature will be the carbonyl stretch of the acyl chloride.
Experimental Protocol: IR Analysis
Step-by-Step Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): This is the most common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal.
-
KBr Pellet: If ATR is not available, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first. Then, the sample spectrum is acquired. The typical spectral range is 4000-400 cm⁻¹.
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Data Analysis: The positions of the absorption bands (in cm⁻¹) are correlated with specific molecular vibrations.
Predicted IR Spectral Data
The IR spectrum will be dominated by a very strong absorption band for the C=O stretch at a characteristically high frequency for an acyl chloride[6][7].
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |
| C=O Stretch (Acyl Chloride) | ~1780-1810 | Strong | The high frequency is due to the inductive effect of the chlorine atom, which shortens and strengthens the C=O bond[8][9]. |
| C=C and C=N Aromatic Stretch | ~1500-1600 | Medium-Strong | Characteristic of the quinoline and phenyl rings[10]. |
| C-Cl Stretch | ~700-800 | Medium | Corresponds to the vibration of the carbon-chlorine bond on the quinoline ring[11]. |
| C-H Aromatic Stretch | >3000 | Medium | Stretching vibrations of the C-H bonds on the aromatic rings. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.
Experimental Protocol: MS Analysis
Step-by-Step Methodology:
-
Ionization Method:
-
Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern.
-
Electrospray Ionization (ESI): This is a soft ionization technique that typically results in a prominent protonated molecular ion peak ([M+H]⁺), which is useful for determining the molecular weight[12].
-
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition[13][14].
-
Data Acquisition: The sample is introduced into the mass spectrometer, ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern.
Predicted Mass Spectral Data
The molecular weight of 6-Chloro-2-phenylquinoline-4-carbonyl chloride (C₁₉H₁₀Cl₂NO) is approximately 351.2 g/mol . The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4).
| Ion | Predicted m/z | Description |
| [M]⁺ | ~351 | Molecular ion peak. |
| [M+2]⁺ | ~353 | Isotopic peak due to the presence of one ³⁷Cl atom. |
| [M+4]⁺ | ~355 | Isotopic peak due to the presence of two ³⁷Cl atoms. |
| [M-Cl]⁺ | ~316 | Loss of the carbonyl chloride chlorine atom to form a stable acylium ion. This is a common fragmentation for acyl chlorides[9]. |
| [M-COCl]⁺ | ~286 | Loss of the entire carbonyl chloride group. |
| [M-Cl-CO]⁺ | ~288 | Subsequent loss of carbon monoxide from the acylium ion. |
Proposed Fragmentation Pathway
A primary fragmentation pathway upon electron ionization is the loss of the chlorine radical from the acyl chloride group to form a highly stable acylium ion. This can be followed by the loss of carbon monoxide.
Caption: Proposed primary fragmentation pathway for 6-Chloro-2-phenylquinoline-4-carbonyl chloride in EI-MS.
Conclusion
The spectroscopic characterization of 6-Chloro-2-phenylquinoline-4-carbonyl chloride is essential for its use in research and development. This guide provides a detailed predictive analysis of its NMR, IR, and MS spectra based on fundamental principles and data from analogous compounds. The key identifying features are the downfield aromatic protons and the carbonyl carbon in the NMR spectra, the high-frequency carbonyl stretch in the IR spectrum, and the characteristic molecular ion isotopic pattern and fragmentation to an acylium ion in the mass spectrum. While this guide offers a robust predictive framework, experimental verification remains the gold standard for structural confirmation.
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